molecular formula C24H42O3 B583291 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid CAS No. 57818-43-6

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid

Cat. No.: B583291
CAS No.: 57818-43-6
M. Wt: 378.597
InChI Key: RCISJPUCXSEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid” is a type of fatty acid. Its systematic name is “13-(5-pentyl-3,4-dimethylfuran-2-yl)-tridecanoic acid”. It belongs to the category of Fatty Acyls [FA], specifically Heterocyclic fatty acids [FA0115], Unsaturated fatty acids [FA0103], and Branched fatty acids [FA0102] .


Molecular Structure Analysis

The molecular formula of this compound is C24H42O3. It has an exact mass of 378.313395 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Physical and Chemical Properties Analysis

This compound has 27 heavy atoms and 1 aromatic ring. It has 17 rotatable bonds. The Van der Waals molecular volume is 418.95. The topological polar surface area is 50.44. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The logP value is 7.55, and the molar refractivity is 113.54 .

Scientific Research Applications

  • Synthesis of Mono and Dideuterated Tridecanoic Acids for Biochemical Studies : A study detailed the synthesis of mono and dideuterated tridecanoic acids, essential probes for research on desaturases. This process involved key intermediates like ketones and alcohols, leading to the desired tridecanoic acids (Abad, Fabriàs, & Camps, 2000).

  • Antioxidant Properties in Fungi : Furan fatty acids, including compounds similar to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid, have been identified in fungi. These compounds, such as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid, exhibit significant antioxidant properties (Müller et al., 2022).

  • Enzymatic Monoene 1,4-Dehydrogenation in Pheromone Biosynthesis : A study investigated the enzymatic transformation of tetradecenoic acid in moth pheromone biosynthesis, utilizing tridecanoic acid derivatives as probes. This research provides insights into the stereochemical aspects of such enzymatic processes (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

  • Epoxidation of Polyunsaturated Fatty Acid Double Bonds : Research explored the use of dimethyldioxirane for epoxidizing polyunsaturated fatty acids, highlighting regioselective features influenced by the supramolecular organization of fatty acids. This study provides a method for synthesizing compounds like 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Grabovskiy et al., 2006).

  • Characterization of Bacterial Metabolites of IP25 in Arctic Sediments : This study focused on the mass spectrometry characterization and quantification of bacterial metabolites related to IP25, a sea ice biomarker proxy. The metabolites studied include compounds structurally related to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Rontani, Aubert, & Belt, 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are primarily associated with its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion is facilitated by the enzyme carnitine palmitoyltransferase 1 (CPT1) .

Cellular Effects

The cellular effects of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid are largely related to its role in mitochondrial transport . The compound is converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine by CPT1, which then gets transported into the mitochondrial matrix .

Molecular Mechanism

At the molecular level, 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid exerts its effects through its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion, facilitated by CPT1, is a key step in the transport of the compound into the mitochondria .

Metabolic Pathways

13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is involved in metabolic pathways related to the synthesis of very long acyl groups . It interacts with the enzyme CPT1 during its conversion into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine .

Transport and Distribution

The transport of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid into the mitochondria requires CPT1 . This enzyme converts the compound into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine, which then gets transported into the mitochondrial matrix .

Subcellular Localization

The subcellular localization of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is primarily in the mitochondria . This is due to the role of CPT1 in facilitating the transport of the compound into the mitochondrial matrix .

Properties

IUPAC Name

13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISJPUCXSEESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00852743
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-43-6
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.